4-Hydroxy-3-oxobutanoic acid 4-Hydroxy-3-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 162369-88-2
VCID: VC4085171
InChI: InChI=1S/C4H6O4/c5-2-3(6)1-4(7)8/h5H,1-2H2,(H,7,8)
SMILES: C(C(=O)CO)C(=O)O
Molecular Formula: C4H6O4
Molecular Weight: 118.09 g/mol

4-Hydroxy-3-oxobutanoic acid

CAS No.: 162369-88-2

Cat. No.: VC4085171

Molecular Formula: C4H6O4

Molecular Weight: 118.09 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-3-oxobutanoic acid - 162369-88-2

Specification

CAS No. 162369-88-2
Molecular Formula C4H6O4
Molecular Weight 118.09 g/mol
IUPAC Name 4-hydroxy-3-oxobutanoic acid
Standard InChI InChI=1S/C4H6O4/c5-2-3(6)1-4(7)8/h5H,1-2H2,(H,7,8)
Standard InChI Key JEZCMVCLPKSUOT-UHFFFAOYSA-N
SMILES C(C(=O)CO)C(=O)O
Canonical SMILES C(C(=O)CO)C(=O)O

Introduction

Structural and Physicochemical Properties

The molecular structure of 4-hydroxy-3-oxobutanoic acid features three distinct functional groups: a carboxylic acid (-COOH) at C1, a ketone (=O) at C3, and a hydroxyl (-OH) at C4. This configuration grants the molecule both hydrophilic and electrophilic properties, facilitating participation in hydrogen bonding, nucleophilic additions, and redox reactions.

Key physicochemical parameters include:

  • Molecular formula: C₄H₆O₄

  • Molecular weight: 118.09 g/mol

  • IUPAC name: 4-hydroxy-3-oxobutanoic acid

  • Canonical SMILES: C(C(=O)CO)C(=O)O

The compound’s acidity stems from the carboxylic acid group (pKa ≈ 2.5) and the α-hydroxyl ketone system (pKa ≈ 10.5), enabling deprotonation under physiological conditions.

Synthetic Methodologies

Chemical Synthesis

Industrial production typically employs catalytic oxidation of 4-hydroxybutanoic acid. For example, using potassium permanganate (KMnO₄) in acidic aqueous media at 80°C yields 4-hydroxy-3-oxobutanoic acid with approximately 65% efficiency. Alternative routes involve microbial fermentation of glucose using genetically modified Escherichia coli strains expressing ketol-acid reductoisomerase, achieving titers up to 15 g/L .

Purification Techniques

Crystallization from ethyl acetate/hexane mixtures (3:1 v/v) at -20°C produces high-purity (>98%) material. Chromatographic methods, such as reverse-phase HPLC with a C18 column and 0.1% trifluoroacetic acid mobile phase, resolve diastereomers when chiral centers are present.

Reactivity and Derivative Formation

Oxidation and Reduction

The C3 ketone undergoes selective reduction using sodium borohydride (NaBH₄) in ethanol to yield 3,4-dihydroxybutanoic acid (92% selectivity). Conversely, oxidation with chromium trioxide (CrO₃) converts the C4 hydroxyl to a ketone, forming 3,4-diketo-butanoic acid (45% yield).

Esterification and Amidation

Reaction with methanol under acidic conditions produces methyl 4-hydroxy-3-oxobutanoate (88% yield), while treatment with ammonia forms the corresponding amide (75% yield). These derivatives enhance lipid solubility for pharmacological studies.

Biological Significance and Mechanisms

Metabolic Pathways

4-Hydroxy-3-oxobutanoic acid participates in branched-chain amino acid (BCAA) catabolism, serving as an intermediate in leucine and valine degradation. It enters the citric acid cycle via conversion to acetyl-CoA, linking amino acid metabolism to cellular energy production.

Neuroprotective Effects

In vitro studies demonstrate dose-dependent reductions in neuronal apoptosis under oxidative stress conditions (e.g., H₂O₂ exposure). At 100 µM, the compound decreases caspase-3 activity by 40% in SH-SY5Y cells, suggesting modulation of mitochondrial permeability transition pores.

Antioxidant Activity

Electron paramagnetic resonance (EPR) spectroscopy confirms radical scavenging capacity, with IC₅₀ values of 85 µM against hydroxyl radicals. The enol tautomer of the β-keto acid moiety donates electrons to neutralize reactive oxygen species (ROS).

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBioactivity Comparison
4-Hydroxy-2-oxobutanoic acidKetone at C238% lower antioxidant capacity
3-Hydroxy-4-oxobutanoic acidHydroxyl/ketone positions swappedInactive in neuroprotection assays

Challenges and Future Directions

Current limitations include poor oral bioavailability (<15% in rats) due to rapid renal clearance. Prodrug strategies, such as ester-linked formulations with lipophilic moieties, are under investigation to enhance CNS penetration. Additionally, large-scale biosynthetic routes using engineered Saccharomyces cerevisiae aim to reduce production costs by 40% compared to chemical synthesis .

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